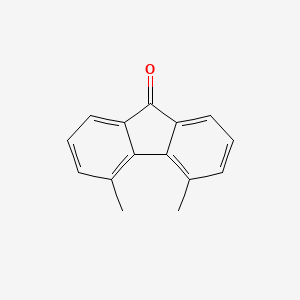

4,5-Dimethyl-9h-fluoren-9-one

描述

Overview of Polycyclic Aromatic Ketones in Chemical Research

Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. nih.gov When a ketone group (a carbon atom double-bonded to an oxygen atom) is incorporated into this polycyclic framework, the resulting molecule is known as a polycyclic aromatic ketone (PAK). These compounds are significant structural motifs in organic chemistry, materials science, and medicinal chemistry. acs.org

The presence of the ketone group within the extended π-electron system of the aromatic rings imparts unique chemical and physical properties to PAKs. This combination of functionalities makes them versatile building blocks in synthesis. Researchers have developed numerous strategies to construct these complex molecules, including iron(III)-catalyzed carbonyl-olefin metathesis, cobalt-catalyzed Diels-Alder reactions, and various cyclization methods. acs.orgresearchgate.net The rigid and planar structure of many PAKs, along with their characteristic optical and electronic properties, has led to their investigation in fields such as molecular recognition and the bottom-up synthesis of nanocarbon materials. mdpi.com

The Fluorenone Scaffold as a Privileged Structure in Organic Chemistry

The fluorenone scaffold is a specific type of PAK, characterized by two benzene (B151609) rings fused to a central five-membered ring containing a ketone group at position 9. rsc.org This core structure, 9H-fluoren-9-one, is recognized by chemists as a "privileged structure". buchler-gmbh.comrsc.org This term signifies that the scaffold is a versatile and recurring molecular framework found in compounds that exhibit significant biological activity or are useful in materials science. buchler-gmbh.comrsc.orgnih.gov

The fluorenone core is a key component in the synthesis of various functional materials, including polymers and dyes. researchgate.net Its derivatives are integral to the development of organic electronics, such as organic light-emitting diodes (OLEDs), due to their favorable electronic properties. mdpi.com In the realm of medicinal chemistry, the fluorenone motif is found in molecules designed as potential treatments for a range of conditions. For instance, substituted fluorenones have been investigated for their activity as antimicrobial and anticancer agents. researchgate.netscilit.com The ability to readily modify the fluorene (B118485) backbone through various chemical reactions allows scientists to fine-tune the properties of the resulting molecules for specific applications. researchgate.net

Table 1: Physicochemical Properties of the Parent Compound, 9H-Fluoren-9-one This table provides baseline data for the unsubstituted fluorenone core structure.

| Property | Value |

| CAS Number | 486-25-9 rsc.orgchemeo.com |

| Molecular Formula | C₁₃H₈O rsc.orgchemeo.com |

| Molecular Weight | 180.20 g/mol rsc.orgchemeo.com |

| Appearance | Yellow rhombic crystals rsc.org |

| Melting Point | 84 °C rsc.org |

| Boiling Point | 341.5 °C rsc.org |

| Solubility | Insoluble in water; soluble in alcohol, ether, acetone, benzene rsc.org |

| ¹³C NMR (C=O signal) | ~193.7 ppm rsc.org |

Specific Research Context of 4,5-Dimethyl-9H-fluoren-9-one within the Fluorenone Family

Within the large family of fluorenone derivatives, this compound (CAS Number: 41140-01-6) represents a structurally distinct member. a2bchem.com The defining feature of this molecule is the presence of two methyl groups positioned on the carbons immediately adjacent to the central five-membered ring (positions 4 and 5).

The placement of substituents at the 4 and 5 positions of the fluorenone core introduces significant steric hindrance around the ketone group. rsc.org This steric crowding can influence the molecule's reactivity and its physical properties compared to other isomers, such as 2,7-disubstituted fluorenones where the substituents are located further from the central ring. nih.govresearchgate.net While extensive research dedicated solely to the properties of this compound is not widely documented in published literature, its chemical core is utilized in specialized areas of synthetic chemistry.

For example, a derivative, 4,5-dimethyl-9-(1-phenylvinyl)-9H-fluoren-9-ol, serves as a precursor in the organocatalytic synthesis of atropisomers—molecules that are chiral due to restricted rotation around a single bond. buchler-gmbh.com The synthesis of these complex, axially chiral phenanthrenone (B8515091) structures highlights the utility of the 4,5-dimethylfluorene framework as a rigid scaffold for building sterically demanding, three-dimensional molecules. buchler-gmbh.com The primary research context for this specific compound, therefore, appears to be as a specialized building block in advanced organic synthesis rather than as a widely studied functional material itself.

Structure

3D Structure

属性

IUPAC Name |

4,5-dimethylfluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-9-5-3-7-11-13(9)14-10(2)6-4-8-12(14)15(11)16/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDALENQKGIWENW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C3=CC=CC(=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567468 | |

| Record name | 4,5-Dimethyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41140-01-6 | |

| Record name | 4,5-Dimethyl-9H-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethyl 9h Fluoren 9 One and Its Precursors

Established Synthetic Routes to Dimethylfluorenones

Traditional methods for synthesizing fluorenones have been widely adapted for preparing their dimethyl analogues. These routes, while foundational, sometimes face challenges such as harsh reaction conditions or the need for pre-functionalized starting materials.

Palladium-Catalyzed Annulation Strategies

Palladium-catalyzed reactions are a cornerstone in the synthesis of fluorenones, offering efficient ways to form the key cyclic structure. nih.govrsc.org One prominent strategy is the palladium-catalyzed annulation of arynes with functionalized aryl halides. sci-hub.se For instance, the reaction of o-iodobenzaldehydes with silylaryl triflates in the presence of a palladium catalyst can yield fluorenones in moderate to good yields. sci-hub.se

Another powerful approach involves the palladium-catalyzed dual C-H functionalization of benzophenones through an oxidative dehydrogenative cyclization. nih.govacs.org This method provides a direct route to the fluorenone core. acs.org The general mechanism involves the formation of a palladacycle intermediate, followed by reductive elimination to yield the fluorenone product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to complete the catalytic cycle. acs.org While broadly applicable, the success of this method can be influenced by the electronic properties of the substituents on the benzophenone (B1666685) starting material. acs.org

Furthermore, palladium-catalyzed three-component annulation reactions that involve multiple C-H activations represent an advanced strategy for constructing complex cyclic systems. rsc.org

Friedel-Crafts Acylation Approaches to Fluorenone Analogues

Friedel-Crafts acylation is a classical and fundamental method for the synthesis of fluorenone and its analogues. sci-hub.se This approach typically involves the intramolecular cyclization of a biphenyl-2-carboxylic acid or its corresponding acyl chloride under strong acid catalysis. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation. researchgate.net

However, traditional Friedel-Crafts reactions often require stoichiometric amounts of strong Lewis or Brønsted acids, which can lead to significant waste. organic-chemistry.org To address this, modern variations have been developed. One such method is a rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids, which offers a more environmentally friendly alternative. organic-chemistry.org This catalytic approach can be accelerated by microwave irradiation, significantly reducing reaction times and improving yields. organic-chemistry.org

An even more recent advancement is an electricity-promoted Friedel-Crafts acylation of biarylcarboxylic acids, which can provide various fluorenones in high yields. acs.orgresearchgate.net This electrochemical method is believed to drive the reaction equilibrium by consuming the trifluoroacetic acid (TFA) generated during the acylation process. acs.orgresearchgate.net

A related strategy combines a palladium-catalyzed ortho C-H/C-H cross-coupling of benzoic acid with an arene, followed by an in-situ Friedel-Crafts acylation to furnish the fluorenone skeleton. sci-hub.se

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide a direct and often high-yielding pathway to the fluorenone core from appropriately substituted biphenyl (B1667301) precursors. A notable metal-free approach utilizes tert-butyl hydroperoxide (TBHP) to promote the oxidative cyclization of 2-(aminomethyl)biphenyls. nih.govbeilstein-journals.org This method is compatible with a wide range of functional groups and proceeds in fair to good yields. nih.govbeilstein-journals.org The reaction is believed to proceed through the oxidation of the benzylic amino group to form an iminium ion or a stabilized radical, which then undergoes cyclization. beilstein-journals.org

In addition to aminomethyl biphenyls, other precursors like biphenyl-2-carbaldehydes and biphenyl-2-methanols can also be converted to fluorenone via oxidative cyclization using various oxidizing agents. nih.gov For example, the cyclization of biphenyl-2-carbaldehyde can be achieved with potassium persulfate/tetraethylammonium bromide or TBHP. nih.gov

Palladium-catalyzed oxidative cyclization of benzophenones, as mentioned earlier, is also a significant method in this category, highlighting the convergence of different synthetic strategies. nih.govacs.org

Novel Approaches and Methodological Advancements in 4,5-Dimethyl-9H-fluoren-9-one Synthesis

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of substituted fluorenones like this compound.

Chemo- and Regioselective Synthesis Techniques

Achieving chemo- and regioselectivity is crucial when synthesizing specifically substituted fluorenones. The synthesis of the precursor 2,2'-dimethylbiphenyl (B165481) is a key step where regioselectivity is important. lookchem.com Domino reactions, such as the regioselective ortho-arylation of benzylamine (B48309) followed by C(sp³)-H and C(sp²)-H activation, can lead to the formation of the fluorenone skeleton in a single pot. sci-hub.se

Furthermore, chemoselective oxidation of benzylic C(sp³)-H bonds has been explored. For instance, the oxidation of a benzyl (B1604629) alcohol substrate can lead to the formation of a fluorenone. semanticscholar.org One-pot synthesis methods are also gaining traction for their efficiency. polimi.itacs.org For example, the reaction of serinol with fluoren-9-one can produce 2-((9H-fluoren-9-ylidene)amino)propane-1,3-diol in a high-yield, one-pot procedure. acs.org

The synthesis of precursors with specific substitution patterns, such as 2,2'-dimethyl[1,1'-biphenyl]-4,4'-diamine, provides building blocks for more complex fluorene-based structures. ossila.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of developing efficient synthetic routes. This involves systematically varying parameters such as catalysts, solvents, bases, temperature, and reaction time to maximize the yield and purity of the desired product.

For palladium-catalyzed reactions, the choice of the palladium source, ligand, oxidant, and base can significantly impact the outcome. For the dehydrogenative cyclization of benzophenones, a combination of Pd(OAc)₂, K₂CO₃, and Ag₂O in trifluoroacetic acid (TFA) was found to be optimal, affording an 85% yield of fluorenone. acs.org The following table illustrates the effect of varying reaction components on the yield.

| Entry | Oxidant | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Ag₂O | K₂CO₃ | TFA | 85 | acs.org |

| 2 | Cu(OAc)₂ | K₂CO₃ | TFA | <5 | acs.org |

| 3 | Oxone | K₂CO₃ | TFA | trace | acs.org |

| 4 | Ag₂O | Na₂CO₃ | TFA | 55 | acs.org |

| 5 | Ag₂O | K₂CO₃ | AcOH | 25 | acs.org |

| 6 | Ag₂O | K₂CO₃ | DCE | <5 | acs.org |

In Lewis acid-catalyzed reactions, such as the synthesis of functionalized 9-substituted fluorene (B118485) derivatives, the choice of catalyst and solvent is paramount. Boron trifluoride etherate (BF₃·Et₂O) in dichloromethane (B109758) was identified as the optimal system, providing a 92% yield. thieme-connect.de Other Lewis acids like p-TsOH, FeCl₃, and AlCl₃ resulted in lower yields or no reaction. thieme-connect.de

The following table summarizes the optimization of a Lewis acid-catalyzed reaction.

| Entry | Catalyst (equiv.) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | BF₃·Et₂O (0.2) | CH₂Cl₂ | 75 | thieme-connect.de |

| 2 | BF₃·Et₂O (0.3) | CH₂Cl₂ | 92 | thieme-connect.de |

| 3 | BF₃·Et₂O (0.5) | CH₂Cl₂ | 89 | thieme-connect.de |

| 4 | p-TsOH (0.3) | CH₂Cl₂ | trace | thieme-connect.de |

| 5 | FeCl₃ (0.3) | CH₂Cl₂ | NR | thieme-connect.de |

| 6 | AlCl₃ (0.3) | CH₂Cl₂ | NR | thieme-connect.de |

| 7 | BF₃·Et₂O (0.3) | CH₃CN | 65 | thieme-connect.de |

| 8 | BF₃·Et₂O (0.3) | MeOH | trace | thieme-connect.de |

| 9 | BF₃·Et₂O (0.3) | Toluene | 45 | thieme-connect.de |

Systematic optimization of reaction parameters is crucial for developing high-yielding and efficient syntheses of this compound and its precursors. researchgate.netbeilstein-journals.orgnih.gov

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound to minimize environmental impact and enhance sustainability. Key areas of focus include the use of safer solvents, energy-efficient reaction conditions, and the development of recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netanton-paar.com For instance, microwave-assisted Suzuki-Miyaura coupling reactions have been successfully employed for the synthesis of biaryls, a key step in forming the biphenyl precursor to fluorenones. organic-chemistry.org The use of microwave activation can enable solvent-free conditions, further enhancing the green credentials of the synthesis. organic-chemistry.org

Solvent-Free and Aqueous Media Reactions: A significant advancement in green chemistry is the development of solvent-free reaction conditions or the use of water as a benign solvent. acs.org Solvent-free Suzuki-Miyaura cross-coupling reactions, sometimes facilitated by mechanochemical methods (ball milling), offer a highly efficient and environmentally friendly approach to biphenyl synthesis. nih.govtandfonline.com These methods eliminate the need for volatile and often toxic organic solvents, reducing waste and simplifying product purification. nih.govtandfonline.com Furthermore, performing these coupling reactions in water, often with the aid of water-soluble catalysts, presents another sustainable alternative. acs.org

Recyclable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry. For Ullmann coupling reactions, which can be employed for the synthesis of biphenyl intermediates, copper(I)-doped zeolites (CuI–USY) have been shown to be versatile, efficient, and recyclable catalysts that operate under ligand-free conditions. acs.org Similarly, palladium nanoparticles supported on cellulose (B213188) nanocrystals have been developed as recyclable catalysts for both Ullmann and Suzuki coupling reactions, demonstrating high activity and reusability for multiple cycles. springerprofessional.deechemcom.com The co-immobilization of palladium and zinc nanoparticles in chitosan/silica (B1680970) membranes also provides an efficient and recyclable catalytic system for Ullmann homocoupling reactions. nih.gov Hyper-crosslinked polymers have also been used to create highly active and durable bimetallic PdFe catalysts for Ullmann reactions in aqueous media. mdpi.com

Synthesis of Key Intermediates and Precursors for this compound

The synthesis of this compound is contingent on the successful preparation of its key intermediates, primarily a suitably substituted 3,3'-dimethylbiphenyl (B1664587) derivative.

A plausible and efficient route to this compound commences with the synthesis of 2-bromo-3-methylaniline (B1268886). This is followed by the coupling of this precursor to form a 2,2'-disubstituted-3,3'-dimethylbiphenyl intermediate, which is then subjected to an intramolecular cyclization to yield the final fluorenone product.

Synthesis of 2-Bromo-3-methylaniline:

One common method for the synthesis of 2-bromo-3-methylaniline involves the direct bromination of 3-methylaniline. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging.

Synthesis of 2,2'-Dihalo-3,3'-dimethylbiphenyl:

The formation of the biphenyl backbone is a critical step. An Ullmann-type homocoupling of a 2-halo-3-methylaniline derivative can be employed. For instance, the coupling of 2-iodo-3-methylnitrobenzene using copper powder can yield 2,2'-dinitro-6,6'-dimethylbiphenyl. This dinitro compound can then be reduced to the corresponding diamine, 2,2'-diamino-6,6'-dimethylbiphenyl, which serves as a versatile intermediate.

Intramolecular Cyclization to form this compound:

The final step in the synthesis is the intramolecular cyclization of a suitable 2,2'-disubstituted-3,3'-dimethylbiphenyl. Several strategies can be envisioned for this transformation:

From 2,2'-Dicarboxy-3,3'-dimethylbiphenyl: An intramolecular Friedel-Crafts acylation of the corresponding biphenyl-2,2'-dicarboxylic acid or its acid chloride derivative can be a viable route. This method is widely used for the synthesis of fluorenones. beilstein-journals.org

From 2,2'-Dihalo-3,3'-dimethylbiphenyl: The diamino intermediate, 2,2'-diamino-6,6'-dimethylbiphenyl, can be converted to the corresponding dihalo derivative (e.g., dibromo or diiodo) via a Sandmeyer reaction. Subsequent intramolecular cyclization, potentially through a palladium-catalyzed process, could then form the fluorenone.

Oxidative Cyclization of 2-(Aminomethyl)-3,3'-dimethylbiphenyls: A modern and efficient method involves the metal-free, TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. nih.govresearchgate.netnih.gov In this approach, a 2-(aminomethyl)-3,3'-dimethylbiphenyl, which can be synthesized from the corresponding biphenyl nitrile or aldehyde, undergoes an intramolecular cross-dehydrogenative coupling to yield the fluorenone. nih.gov This method is attractive due to its compatibility with various functional groups and its metal-free nature. nih.govresearchgate.netnih.gov

Below are interactive data tables summarizing the key reactions and conditions discussed:

| Precursor | Synthetic Method | Key Reagents and Conditions | Typical Yields | Reference |

|---|---|---|---|---|

| 2-Bromo-3-methylaniline | Bromination of 3-methylaniline | Br2, Fe or AlCl3 catalyst, inert solvent | Variable | General Knowledge |

| 2,2'-Dinitro-6,6'-dimethylbiphenyl | Ullmann-type coupling | 2-Iodo-3-methylnitrobenzene, Cu powder, heat | Moderate to good | Analogous to known procedures |

| 2,2'-Diamino-6,6'-dimethylbiphenyl | Reduction of dinitro compound | H2, Pd/C or Sn/HCl | High | Standard reduction methods |

| 2,2'-Dihalo-6,6'-dimethylbiphenyl | Sandmeyer reaction | 2,2'-Diamino-6,6'-dimethylbiphenyl, NaNO2, HBr/HCl/HI, Cu(I) salt | Moderate | General Sandmeyer reaction principles |

| Biphenyl Precursor | Cyclization Method | Key Reagents and Conditions | Yield of Fluorenone | Reference |

|---|---|---|---|---|

| 2,2'-Dicarboxy-3,3'-dimethylbiphenyl | Intramolecular Friedel-Crafts Acylation | SOCl2 then AlCl3 or polyphosphoric acid (PPA) | Good to excellent | beilstein-journals.org |

| 2-(Aminomethyl)-3,3'-dimethylbiphenyl | Oxidative Cyclization | tert-Butyl hydroperoxide (TBHP), heat | Fair to good | nih.govresearchgate.netnih.gov |

| 2-Formyl-3,3'-dimethylbiphenyl | Oxidative Cyclization | K2S2O8, TEAB, DCE, 120 °C | ~68% (for unsubstituted analogue) | sci-hub.se |

Chemical Reactivity and Derivatization Strategies of 4,5 Dimethyl 9h Fluoren 9 One

Fundamental Reaction Pathways

The chemical behavior of 4,5-Dimethyl-9H-fluoren-9-one is dictated by the electrophilic nature of the carbonyl carbon and the potential for reactions on the aromatic rings.

Oxidative Transformations

Oxidative reactions of fluorenone derivatives can lead to various products depending on the reagents and conditions employed. While specific oxidative studies on this compound are not extensively detailed in the provided search results, general principles of fluorenone chemistry suggest that oxidation can occur at the aromatic rings or lead to cleavage of the C-C bond adjacent to the carbonyl group under harsh conditions. For instance, the oxidation of 9H-fluoren-9-ol, a related compound, can yield the corresponding ketone, 9H-fluoren-9-one. frontiersin.org One study reported that the oxidation of 9H-fluoren-9-ol did not yield the corresponding acid but rather the ketone in high yield. frontiersin.org

Reductive Transformations

The reduction of the carbonyl group in fluorenones is a common and synthetically useful transformation, yielding the corresponding fluorenol derivatives. The reduction of 9H-fluoren-9-one to 9H-fluoren-9-ol can be achieved using various reducing agents. umn.eduscielo.org.mx Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically reacting only with aldehydes and ketones. umn.edu More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. umn.edu Another effective system for the reduction of ketones, including 9H-fluoren-9-one, is zinc borohydride (Zn(BH₄)₂) supported on charcoal. scielo.org.mx This method provides the corresponding alcohol in high yield. scielo.org.mx A study on the reductive dehalogenation of 9-bromofluorene (B49992) in the presence of aldehydes led to the formation of fluorenyl alcohol derivatives. researchgate.net

| Reducing Agent/System | Substrate | Product | Yield (%) | Reference |

| Sodium Borohydride (NaBH₄) | 9H-fluoren-9-one | 9H-fluoren-9-ol | - | umn.edu |

| Zinc Borohydride/Charcoal | 9H-fluoren-9-one | 9H-fluoren-9-ol | 96 | scielo.org.mx |

Nucleophilic and Electrophilic Substitutions on the Fluorenone Core

The fluorenone core can undergo both nucleophilic and electrophilic substitution reactions. tutoring-blog.co.uk An electrophile is an electron-seeking species, while a nucleophile is an electron-rich species that donates an electron pair to an electrophile to form a chemical bond. tutoring-blog.co.uklibretexts.org

Nucleophilic Substitution: The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. These reactions are fundamental to the synthesis of various derivatives. The reactivity is influenced by the steric hindrance imposed by the adjacent methyl groups. Nucleophilic substitution reactions can be categorized as Sₙ1 or Sₙ2, depending on the reaction mechanism. libretexts.org

Electrophilic Aromatic Substitution: The aromatic rings of the fluorenone skeleton can undergo electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The directing effects of the existing substituents (the carbonyl group and the methyl groups) will determine the position of the incoming electrophile. For example, in 7-Bromo-9,9-dimethyl-9H-fluoren-2-amine, the amine group directs electrophiles to specific positions on the aromatic ring.

Synthesis of Advanced Derivatives

The reactivity of the fluorenone core serves as a foundation for the synthesis of more complex molecules with potential applications in various fields.

Fluorenyl-Hydrazonothiazole Derivatives

A significant class of derivatives synthesized from fluorenone are fluorenyl-hydrazonothiazoles. mdpi.comoaji.net The synthesis typically begins with the condensation of a fluorenone with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate. oaji.netresearchgate.net This intermediate then undergoes a Hantzsch thiazole (B1198619) synthesis by reacting with an α-halocarbonyl compound. mdpi.comresearchgate.netktu.edu This reaction can be performed in solvents like THF or 1,4-dioxane. mdpi.comresearchgate.netktu.edu While a base catalyst is not always necessary, its presence can accelerate the reaction. mdpi.comresearchgate.netktu.edu

The general synthetic route involves:

Reaction of fluorenone with thiosemicarbazide to yield 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide. mdpi.comoaji.netresearchgate.net

Cyclocondensation of the carbothioamide with various α-halocarbonyl compounds to afford the target fluorenyl-hydrazonothiazole derivatives. mdpi.comoaji.net

| Reactant 1 | Reactant 2 | Product | Solvent | Reference |

| 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide | α-halocarbonyl compounds | Fluorenyl-hydrazonothiazole derivatives | THF or 1,4-dioxane | mdpi.comresearchgate.netktu.edu |

| Carbothioamide 1 | 3-chloro-2,4-pentanedione | 4,5-Disubstituted thiazole derivative 5 | 1,4-dioxane | mdpi.comresearchgate.net |

| Carbothioamide 1 | ethyl 2-chloroacetoacetate | 4,5-Disubstituted thiazole derivative 6 | - | mdpi.comresearchgate.net |

9,9-Disubstituted Fluorene (B118485) Derivatives

The C-9 position of the fluorene ring is particularly reactive and allows for the introduction of two substituents, leading to 9,9-disubstituted fluorene derivatives. These derivatives are important building blocks for polymers and materials with specific optical and electronic properties. nih.govaau.edu.et

One common method for their synthesis is the alkylation of fluorene via a nucleophilic substitution reaction. aau.edu.et This can be achieved using a two-phase system with a phase transfer catalyst. aau.edu.et Another approach involves the reaction of 2-iodobiphenyls with α-diazoesters under palladium catalysis, proceeding through a tandem C(sp²)-H activation and carbenoid insertion sequence.

Furthermore, 9,9-disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives have been synthesized from fluorene propargylic alcohols and substituted-7-azaindoles using BF₃·OEt₂ as a catalyst. nih.gov

| Starting Material(s) | Reagents/Catalyst | Product Type | Reference |

| Fluorene | Alkylating agent, Phase transfer catalyst | 9,9-Dialkyl substituted fluorenes | aau.edu.et |

| 2-Iodobiphenyls, α-diazoesters | Palladium catalyst | 9,9-Disubstituted fluorenes | |

| Fluorene propargylic alcohols, Substituted-7-azaindoles | BF₃·OEt₂ | 9,9-Disubstituted (phenylethynyl)-fluorene-appended N-methyl-7-azaindole derivatives | nih.gov |

Formation of Organometallic Complexes and Ligand Chemistry

The this compound moiety and its derivatives serve as versatile ligands in organometallic chemistry. The fluorenyl group, particularly when functionalized, can coordinate to a variety of metal centers, leading to the formation of stable complexes with interesting electronic and photophysical properties.

The synthesis of iron(II) and ruthenium(II) alkynyl complexes incorporating 2-fluorenyl groups has been reported. anu.edu.au For instance, the reaction of a Ru(II) chloride precursor with 2-alkynyl-9,9-dibutyl-9H-fluorene yields a vinylidene intermediate that, upon deprotonation, forms the desired alkynyl complex. anu.edu.au The butyl groups at the 9-position of the fluorene enhance the solubility of these complexes. anu.edu.au These organometallic compounds are of interest for their potential applications in nonlinear optics. anu.edu.au

Furthermore, ligands based on the 4,5-diazafluorene (B6599424) core, a nitrogen-containing analogue of fluorenone, are significant in organometallic chemistry. researchgate.net For example, 9,9'-dimethyl-4,5-diazafluorene has been shown to stabilize low-valent rhodium complexes through charge delocalization into its conjugated π-system. researchgate.net Chromium(III) complexes with the 4,5-diazafluoren-9-one (B35911) ligand have also been synthesized and characterized. brieflands.comnih.gov The reaction of chromium(III) nitrate (B79036) with 4,5-diazafluoren-9-one in water under reflux results in the formation of a bluish product, Cr(dafone)₂(H₂O)₂₃. brieflands.comnih.gov

Europium(III) complexes have been synthesized using a β-diketone ligand containing a fluorene unit, 4,4,5,5,5-pentafluoro-1-(9H-fluoren-2-yl)-1,3-pentanedione (Hpffpd), and a chelate phosphine (B1218219) oxide ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene oxide (DDXPO). scilit.comrsc.org These complexes exhibit promising photoluminescent properties, making them suitable for applications in light-converting molecular devices. scilit.comrsc.org

Incorporation into Polymeric Architectures

The rigid and planar structure of the fluorene unit makes it an attractive building block for conjugated polymers, which are widely studied for their applications in organic electronics. The incorporation of this compound and its derivatives into polymeric backbones can significantly influence the resulting material's properties, such as solubility, thermal stability, and optoelectronic characteristics.

Polyfluorenes (PFs) and their copolymers are a major class of polymers that utilize the fluorene scaffold. nih.gov Various polymerization techniques, including Suzuki and Yamamoto coupling reactions, are employed to synthesize tailored PFs for applications in organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaic devices (OPVs). rsc.org The substitution at the C9 position of the fluorene ring is crucial for imparting solubility to the otherwise rigid polymer chains. rsc.org

A notable example is the synthesis of polyfluorenes with bulky silylcarborane side chains. umass.edu In this work, a novel fluorene monomer disubstituted with silylcarborane clusters was synthesized and subsequently polymerized via microwave-assisted Yamamoto coupling. umass.edu The introduction of these bulky side groups was found to enhance the thermal stability of the resulting polymers. umass.edu

Another strategy involves the synthesis of donor-acceptor copolymers. For instance, a copolymer containing a 9-alkylidene-9H-fluorene unit in the main chain, poly[9-(1′-hexylheptylidene)-2,7-fluorene-alt-5,5-(4′,7′-di-2-thienyl-5′,6′-dialkoxy-2′,1′,3′-benzothiadiazole)], has been developed for high-efficiency polymer solar cells. acs.org This polymer exhibits a low band gap and a low-lying HOMO energy level, contributing to a power conversion efficiency of 6.2%. acs.org

The table below summarizes different polymerization methods used for fluorene-based monomers.

| Polymerization Method | Catalyst/Reagents | Monomers | Resulting Polymer Properties | Reference |

| Yamamoto Coupling | Ni(0) complex, microwave-assisted | 2,7-dibromo-9,9-disubstituted fluorenes | Controlled molecular weight, enhanced thermal stability | umass.edu |

| Suzuki Polycondensation | Palladium catalyst, e.g., Pd(PPh₃)₄ | Fluorene-2,7-diboronic acid esters and dibromo comonomers | High molecular weight, tunable optoelectronic properties | nih.gov |

| Oxidative Coupling | Ferric chloride (FeCl₃) | 9,9-dialkylfluorenes | Lower molecular weight compared to other methods | rsc.org |

Functionalization for Specific Research Applications (e.g., boronic acid derivatives)

The functionalization of the 4,5-dimethyl-9H-fluorene-9-one core is a key strategy to tailor its properties for specific research applications. A particularly important class of derivatives is the boronic acids and their corresponding esters. These compounds are crucial intermediates in Suzuki-Miyaura cross-coupling reactions, which are widely used to form new carbon-carbon bonds in the synthesis of complex organic molecules and conjugated materials.

The synthesis of fluorene-based boronic acid derivatives typically involves the bromination of the fluorene core, followed by a metal-halogen exchange and subsequent reaction with a borate (B1201080) ester, such as bis(pinacolato)diboron. mdpi.com For example, (4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid is synthesized from 4-bromo-(9,9-dimethyl-9H-fluoren-2-yl)benzene via a palladium-catalyzed Miyaura borylation reaction.

These boronic acid derivatives serve as versatile building blocks in materials science. They are employed in the synthesis of:

Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of the fluorene unit, combined with the reactive boronic acid group, allows for the construction of highly conjugated molecules with tailored electronic properties for efficient light emission.

Thermally Activated Delayed Fluorescence (TADF) Emitters: The strategic placement of donor and acceptor moieties, facilitated by cross-coupling reactions with fluorene boronic acids, is a key design principle for TADF materials.

Conjugated Polymers: As mentioned in the previous section, fluorene boronic acids are essential monomers in Suzuki polycondensation reactions for the synthesis of high-performance polyfluorenes. nih.gov

The table below provides examples of functionalized fluorene derivatives and their applications.

| Functionalized Fluorene Derivative | Synthesis Method | Key Application | Reference |

| (4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid | Miyaura borylation of the corresponding aryl bromide | Intermediate for Suzuki-Miyaura cross-coupling in the synthesis of optoelectronic materials | |

| 2-(9,9-Dimethyl-9H-fluoren-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Palladium-catalyzed borylation of 4-bromo-9,9-dimethyl-9H-fluorene | Building block for biaryl systems via Suzuki-Miyaura reaction | mdpi.comtcichemicals.com |

| (9,10-Bis(9,9-dimethyl-9H-fluoren-2-yl)anthracen-2-yl)boronic acid | Multi-step synthesis involving Suzuki coupling and subsequent borylation | Precursor for blue OLED materials |

Mechanistic Investigations of Reactions Involving this compound

Understanding the reaction mechanisms involving this compound and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic pathways. Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis and isotope labeling, and computational methods.

A study on the permanganate (B83412) oxidation of fluorene and its derivatives in acidic media revealed that the reaction proceeds through the formation of a transient intermediate, which then decomposes in a rate-determining step to form the corresponding 9H-fluorenone derivative. scirp.org The reaction was found to be first order with respect to both the oxidant and the substrate. scirp.org The proposed mechanism involves the attack of the permanganate ion on the fluorene substrate, followed by the abstraction of a hydride ion. scirp.org

In the context of palladium-catalyzed reactions, the mechanism of the intramolecular hydroarylation of o-alkynyl biaryls to form fluorenes has been investigated. nih.gov Kinetic isotope effect studies suggested that the reaction proceeds via a C-H activation pathway. nih.gov The proposed mechanism involves the oxidative addition of the palladium catalyst to the C-H bond of the aryl ring, followed by the insertion of the alkyne into the Pd-C bond and subsequent reductive elimination to yield the fluorene product. nih.gov

The boron trifluoride-catalyzed reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with 2-aminobenzamides has been proposed to proceed through the formation of an allene (B1206475) carbocation intermediate. thieme-connect.de This reactive intermediate then undergoes nucleophilic attack by the aminobenzamide to afford the final functionalized fluorene derivative. thieme-connect.de

Furthermore, the mechanism of rhodium-catalyzed intramolecular hydroacylation of alkenes has been studied. snnu.edu.cn A proposed catalytic cycle involves the oxidative addition of the aldehyde C-H bond to the rhodium center, followed by migratory insertion of the alkene into the Rh-H bond, and subsequent reductive elimination to form the cyclic ketone product. snnu.edu.cn

These mechanistic investigations provide valuable insights into the reactivity of the this compound scaffold and guide the development of new synthetic methodologies.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4,5 Dimethyl 9h Fluoren 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 4,5-Dimethyl-9H-fluoren-9-one and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of the related 2,7-dimethyl-9H-fluoren-9-one, the methyl protons typically appear as a singlet, confirming their symmetric placement on the fluorenone core. Aromatic protons resonate in a more complex multiplet pattern in the downfield region. For derivatives, the specific chemical shifts and coupling constants of the aromatic protons are instrumental in determining the substitution pattern on the fluorene (B118485) rings.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon (C=O) of the fluorenone moiety exhibits a characteristic resonance in the downfield region of the spectrum. The signals for the methyl carbons appear in the upfield region, while the various aromatic carbons can be distinguished in the intermediate region. The precise chemical shifts are sensitive to the electronic effects of substituents on the aromatic rings. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be employed for the complete and unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. uni-ruse.bg

Table 1: Representative NMR Data for Fluorenone Derivatives

| Compound | Nucleus | Chemical Shift (δ) ppm |

| 2,7-Dimethyl-9H-fluoren-9-one | ¹H | 7.65–7.20 (m, 8H, Ar-H), 2.36 (s, 6H, CH₃) |

| 2,7-Dimethyl-9H-fluoren-9-one | ¹³C | 193.7 (C=O), 145-120 (Ar-C), 21.9 (CH₃) |

| 9-Oxo-9H-fluorene-4,5-dicarboxylic acid | ¹H | 13.18 (s, 2H), 7.90 (d, J = 7.7, 2H), 7.82 (d, J = 7.3, 2H), 7.53 (t, J = 7.5 Hz, 2H) rsc.org |

| 9-Oxo-9H-fluorene-4,5-dicarboxylic acid | ¹³C | 191.18, 167.85, 142.76, 135.41, 135.19, 131.22, 129.81, 125.93 rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of this compound. The most prominent feature in the IR spectrum of fluorenones is the strong absorption band corresponding to the C=O stretching vibration, which typically appears in the region of 1710–1730 cm⁻¹. The exact frequency of this band can be influenced by the presence and nature of substituents on the fluorene skeleton.

Table 2: Key Vibrational Frequencies for Fluorenone Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O Stretch | 1710 - 1730 | |

| Aromatic C-H Bends | 820 - 880 | |

| Methyl C-H Stretches | 2925 (asymmetric), 2850 (symmetric) | |

| Ring Breathing Modes | 1580 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound and its derivatives. The spectra are characterized by absorption bands that correspond to π→π* and n→π* transitions. The π→π* transitions, which are typically more intense, arise from the excitation of electrons in the conjugated aromatic system. nih.gov The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is generally weaker and occurs at a longer wavelength. nih.gov

The position and intensity of these absorption bands are sensitive to the substitution pattern on the fluorene core. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate UV-Vis spectra and help in the interpretation of the experimental data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, and the resulting molecular ion ([M]⁺) provides the exact molecular weight.

Subsequent fragmentation of the molecular ion produces a characteristic pattern of fragment ions. For instance, a common fragmentation pathway for substituted fluorenones involves the loss of the substituents or the carbonyl group (as CO). High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy. rsc.orgrsc.org

Table 3: Illustrative Mass Spectrometry Data for Fluorenone Derivatives

| Compound | Ionization Mode | m/z | Identity | Reference |

| 2,7-Dimethyl-9H-fluoren-9-one | EI-MS | 208.0888 | [M]⁺ | |

| 2,7-Dimethyl-9H-fluoren-9-one | EI-MS | 193 | [M-CH₃]⁺ | |

| 2,7-Dimethyl-9H-fluoren-9-one | EI-MS | 165 | [M-CO]⁺ | |

| 9-Oxo-9H-fluorene-4,5-dicarboxylic acid | HRMS | 267.0295 | [M-H]⁻ | rsc.org |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For fluorenone derivatives, X-ray crystallography can reveal the planarity of the fluorene core and the orientation of the substituent groups. nih.gov It also provides insights into the intermolecular interactions, such as π-π stacking and hydrogen bonding, that govern the packing of the molecules in the crystal lattice. nih.goviucr.org This information is crucial for understanding the solid-state properties of these materials. The crystal system, space group, and unit cell dimensions are key parameters obtained from this analysis. iucr.orgnih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) is a widely used method for purity determination, where the compound is passed through a column and detected as it elutes. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netjocpr.com This method is particularly useful for the analysis of volatile derivatives and for identifying impurities by their mass spectra. scispace.com Column chromatography, often using silica (B1680970) gel, is a standard method for the purification of fluorenone derivatives on a preparative scale. rsc.org

Computational and Theoretical Investigations of 4,5 Dimethyl 9h Fluoren 9 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio)

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab initio calculations are standard for studying fluorenone derivatives. acs.org DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular properties. acs.orgnih.gov

To investigate 4,5-Dimethyl-9H-fluoren-9-one, a geometry optimization would be the first step. Using a basis set such as 6-31G(d,p) or 6-31+G(d,p), the calculation would find the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. nih.govnih.gov For the parent 9H-fluoren-9-one and related structures like 4,5-diazafluoren-9-one (B35911), studies have shown the fluorene (B118485) core to be planar. researchgate.net It would be expected that this compound also possesses a largely planar fluorene skeleton, with the methyl groups positioned in the plane of the aromatic system.

Illustrative Data for Molecular Geometry Calculation:

| Parameter | Description | Typical Method |

|---|---|---|

| Bond Lengths (Å) | Calculated distances between bonded atoms (e.g., C=O, C-C, C-H). | DFT/B3LYP/6-31G(d,p) |

| Bond Angles (°) | Calculated angles between three connected atoms (e.g., C-C-C in the rings). | DFT/B3LYP/6-31G(d,p) |

| Dihedral Angles (°) | Calculated angles defining the planarity and twist of the molecule. | DFT/B3LYP/6-31G(d,p) |

Following geometry optimization, the same theoretical level can be used to perform a frequency calculation. This predicts the vibrational modes of the molecule, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. acs.org For this compound, this would identify characteristic stretching frequencies, such as the prominent C=O stretch of the ketone group (typically around 1720 cm⁻¹ in related compounds) and vibrations associated with the C-H bonds of the aromatic rings and methyl groups. brieflands.com Theoretical spectra are often scaled by a factor (e.g., 0.975) to better align with experimental data. Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), calculating the wavelengths of maximum absorbance (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govnih.gov

Illustrative Data for Spectroscopic Property Prediction:

| Spectroscopic Data | Description | Typical Method |

|---|---|---|

| Vibrational Frequencies (cm⁻¹) | Predicted IR and Raman peak positions corresponding to molecular vibrations. | DFT/B3LYP/6-31G(d,p) |

| Electronic Transitions (nm) | Predicted UV-Vis absorption wavelengths (e.g., for π→π* and n→π* transitions). | TD-DFT/B3LYP/6-31G(d,p) |

The electronic character of a molecule is described by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations provide the energies of these orbitals and their spatial distribution. The HOMO-LUMO energy gap (ΔE) is a critical parameter, as it relates to the molecule's chemical reactivity and electronic excitation energy. nih.gov For fluorenone derivatives designed for optoelectronics, a smaller energy gap is often desirable as it facilitates intramolecular charge transfer (ICT). nih.gov Analysis of the charge distribution, through methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom, identifying the electrophilic and nucleophilic sites within this compound.

Molecular Modeling and Docking Studies

While no docking studies have been published for this compound, this technique is widely used for related fluorene derivatives to predict their interaction with biological targets. mdpi.com In such a study, the 3D structure of the compound, obtained from quantum chemical calculations, would be placed into the binding site of a target protein (e.g., an enzyme or receptor). Docking algorithms then calculate the most likely binding poses and estimate the binding affinity. brieflands.com This approach is instrumental in drug discovery for predicting whether a molecule could be a potential inhibitor or antagonist. mdpi.com

Reaction Mechanism Prediction and Energy Landscape Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms that are difficult to study experimentally. acs.org For a molecule like this compound, theoretical methods could be used to explore potential reactions, such as electrophilic substitution on the aromatic rings or nucleophilic addition to the carbonyl group. By calculating the energies of reactants, transition states, and products, a potential energy surface can be mapped out. This allows for the determination of activation energy barriers, which indicate the kinetic feasibility of a proposed reaction pathway. acs.orgthieme-connect.de Such studies have been performed on related systems to understand cycloaddition reactions and palladium-catalyzed annulations. thieme-connect.demasterorganicchemistry.com

Structure-Property Relationship Studies for Electronic and Optoelectronic Behavior

Structure-property relationship studies aim to understand how modifying a molecule's chemical structure affects its properties. publish.csiro.au For fluorenone derivatives, research is often focused on tuning their electronic and optical properties for applications in materials science, such as for organic light-emitting diodes (OLEDs). researchgate.net Computational studies on various fluorene-based compounds show that the position and nature of substituent groups significantly impact the HOMO-LUMO gap, absorption/emission wavelengths, and charge transport properties. nih.govimist.ma A theoretical study of this compound, when compared with data for other isomers like 2,7-dimethyl-9H-fluoren-9-one, would clarify how the specific placement of the methyl groups at the 4 and 5 positions influences its electronic and optoelectronic characteristics.

Applications of 4,5 Dimethyl 9h Fluoren 9 One in Advanced Materials and Chemical Technologies

Role in Organic Semiconductor Development

The fluorene (B118485) scaffold is a cornerstone in the design of organic semiconductors, prized for its high photoluminescence efficiency and excellent charge transport properties. semanticscholar.orgresearchgate.net While numerous studies focus on 2,7- and 9,9-disubstituted fluorene derivatives, the 4,5-dimethyl isomer offers distinct structural features that are of significant interest for next-generation materials. nih.govacs.org The primary attribute of the 4,5-disubstituted fluorene framework is its propensity to form stable, axially chiral (atropisomeric) structures, which is a burgeoning field in materials science. acs.orgacs.org

Fluorene derivatives are widely employed as blue-light emitting materials and host materials in OLEDs. nih.govsemanticscholar.org The substitution on the fluorene core directly tunes the electronic energy levels (HOMO/LUMO) and solid-state packing, which in turn dictates the emission color, efficiency, and lifetime of the device. semanticscholar.org While specific OLED device data incorporating 4,5-Dimethyl-9H-fluoren-9-one is not extensively documented, its derivatives are promising candidates for specialized applications. The development of axially chiral materials derived from this compound could lead to emitters for circularly polarized OLEDs (CP-OLEDs), a technology sought after for 3D displays and anti-reflective screens. nih.govbohrium.com

In the realm of OPVs, conjugated polymers based on fluorene units are frequently used as donor materials in the active layer of solar cells. rsc.org The performance of these devices is highly dependent on the polymer's absorption spectrum, energy levels, and morphology in the solid state. The introduction of a this compound unit into a polymer backbone would enforce a twisted conformation due to steric hindrance between the methyl groups and adjacent monomer units. This could be strategically used to control polymer solubility and inhibit excessive aggregation, potentially leading to more optimal morphologies for charge separation and collection. Although specific polymers based on this monomer are not detailed in available literature, its structural motifs are relevant for designing materials with tailored solid-state properties. 20.210.105nanoscience.or.kr

Efficient charge transport is critical for the performance of numerous organic electronic devices. semanticscholar.org Fluorene-based compounds are known to be excellent hole and electron transport materials. nih.gov The unique aspect of this compound lies in its role as a precursor to axially chiral conductors. Chiral materials are gaining significant attention for their potential in spintronics, as they can facilitate spin-selective charge transport. The synthesis of enantiopure atropisomeric materials derived from this compound could thus pave the way for novel charge-transport layers with unique chiroptical and spin-selective properties. nih.govbohrium.com

Utilization in Fluorescent Probes and Emissive Systems

The inherent fluorescence of the fluorene core makes it an attractive scaffold for building chemical sensors and fluorescent probes. mdpi.com The photophysical properties, such as absorption and emission wavelengths and quantum yield, can be finely tuned by chemical modification. mdpi.com

Derivatives of this compound are particularly interesting for the development of chiroptical sensors. Axially chiral fluorescent molecules can exhibit differential responses to enantiomers of a target analyte, making them valuable for enantioselective sensing. nih.gov By functionalizing the this compound core, it is possible to create probes that could, for example, detect specific chiral biological molecules. While this remains a potential application, the synthesis of novel axially chiral binaphthyl fluorene-based ligands with potential uses in sensing has been demonstrated, highlighting the viability of this approach. nih.gov

Advanced Reagents and Intermediates in Complex Organic Synthesis

One of the most clearly documented roles of this compound is as a versatile intermediate for the synthesis of more complex and functionalized molecules. mdpi.com Its structure serves as a robust starting point for building blocks used in medicinal chemistry and materials science.

A key application is its use as a precursor for creating axially chiral molecules through atroposelective synthesis. For instance, a derivative, 4,5-dimethyl-9-(1-phenylvinyl)-9H-fluoren-9-ol, is used as the starting material (educt) in a dynamic kinetic resolution process to produce a complex, enantiomerically enriched phenanthrenone (B8515091) derivative. buchler-gmbh.com This transformation underscores the value of the 4,5-dimethyl substitution pattern for accessing stereochemically complex architectures that are difficult to synthesize by other means. nih.govresearchgate.net

Furthermore, the methyl groups on this compound can be readily functionalized. A patent describes its use as a starting material to synthesize 4,5-bis(bromomethyl)-9H-fluoren-9-one. This reaction converts the relatively inert methyl groups into highly reactive bromomethyl groups, creating a valuable building block for further elaboration in the synthesis of compounds for treating iron disorders.

| Starting Material | Product | Significance of Transformation | Reference |

|---|---|---|---|

| This compound | 4,5-bis(bromomethyl)-9H-fluoren-9-one | Introduces reactive handles (bromomethyl groups) for further synthetic modification, converting a simple precursor into a versatile building block. | [WO2008109840A1] |

Engineering of Functional Polymeric Materials

Polyfluorenes are a major class of conjugated polymers investigated for applications in electronics and photonics. acs.org20.210.105 The properties of these polymers are dictated by the monomer units used in their synthesis. Incorporating this compound or its derivatives into a polymer chain is a strategy to create materials with unique properties.

The steric bulk of the 4,5-dimethyl substitution would introduce significant torsion along the polymer backbone, which can enhance solubility and raise the triplet energy of the resulting polymer. Furthermore, the use of enantiopure atropisomeric monomers derived from this compound allows for the synthesis of π-conjugated polymers with a defined helical structure. bohrium.com These chiral polymers are of immense interest for applications in asymmetric catalysis, chiral recognition, and as materials with strong circular dichroism and circularly polarized luminescence. bohrium.comcsic.es While the bulk polymerization of this specific monomer is not widely reported, the synthesis of well-defined poly(2,7-fluorene) derivatives through methods like Suzuki polycondensation provides a clear pathway for its future incorporation into functional polymeric materials. acs.org

Sensing Applications (e.g., chemosensors)

The unique photophysical properties of the fluorene nucleus, characterized by its rigid, planar structure and extended π-conjugation, have positioned fluorene derivatives as promising candidates for the development of advanced chemosensors. While direct research on the specific sensing applications of This compound is not extensively documented in publicly available scientific literature, the broader class of fluorenone and fluorene-based compounds has demonstrated significant potential in the detection of a variety of analytes. These applications typically leverage changes in fluorescence or colorimetric signals upon interaction with the target species.

The core structure of fluorenone, with its electron-withdrawing ketone group, can be strategically functionalized to create selective and sensitive chemosensors. The introduction of specific recognition moieties allows for tailored interactions with target analytes, leading to a measurable optical response. This response is often a result of processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of new emissive species.

Detailed Research Findings on Related Fluorenone-Based Chemosensors

To understand the potential of This compound in sensing, it is instructive to examine the performance of structurally related fluorenone-based chemosensors that have been reported in the literature. These examples highlight the versatility of the fluorenone scaffold in designing sensors for various analytes.

Fluorenone-based Schiff base sensors have been developed for the selective detection of iodide ions. nih.gov These sensors exhibit a "turn-on" fluorescence response, a desirable characteristic for sensing applications, with detection limits in the nanomolar range. The mechanism is attributed to the inhibition of ICT and C=N isomerization upon binding with iodide, leading to enhanced fluorescence emission. nih.gov

In another study, fluorene-based probes have been shown to be effective in sensing nitroaromatic compounds, such as picric acid, which is a common explosive. rsc.org A novel fluorophore derived from fluorene demonstrated high quenching efficiency for picric acid with a detection limit of 0.314 µM, operating through a photoinduced electron transfer mechanism. rsc.org

Furthermore, derivatives of 9,9-dimethylfluorene have been synthesized and utilized as fluorescent sensors for the detection of metal ions and amino acids. For instance, a 4-(4-(7-bromo-9, 9-dimethyl-fluoren-2-yl) phenyl) pyridine-based sensor showed high sensitivity for Fe³⁺ with a detection limit of 3.6 × 10⁻⁷ M. researchgate.net Another derivative, 2, 7-Bis-(4-tert-butyl-phenyl)-9,9-dimethyl-9H-fluorene, exhibited selective recognition of L-arginine. researchgate.net

A different fluorene-based Schiff-base chemosensor demonstrated high selectivity for Cr³⁺ and Al³⁺ ions, with detection limits of 2.5 × 10⁻⁷ mol/L and 3.1 × 10⁻⁷ mol/L, respectively. researchgate.net The fluorescence enhancement observed upon ion binding was ascribed to the inhibition of C=N isomerization and excited-state intramolecular proton transfer (ESIPT). researchgate.net

These findings from related compounds underscore the potential of the fluorenone framework in creating highly sensitive and selective chemosensors. The specific substitution pattern of This compound could influence its electronic properties and, consequently, its performance as a sensing material. The methyl groups at the 4 and 5 positions may introduce steric and electronic effects that could be exploited for the selective recognition of particular analytes. However, without direct experimental evidence, its specific sensing capabilities remain a subject for future investigation.

Interactive Data Table: Performance of Related Fluorenone-Based Chemosensors

| Sensor (Derivative of Fluorene/Fluorenone) | Target Analyte | Detection Limit | Sensing Mechanism | Reference |

| Fluorenone-Based Schiff Base 1 | Iodide (I⁻) | 8.0 nM | Inhibition of ICT and C=N isomerization | nih.gov |

| Fluorenone-Based Schiff Base 2 | Iodide (I⁻) | 11.0 nM | Inhibition of ICT and C=N isomerization | nih.gov |

| 1,4-ylidene-bis-fluorene (1,4-YBF) | Picric Acid | 0.314 µM | Photoinduced Electron Transfer (PET) | rsc.org |

| 4-(4-(7-bromo-9, 9-dimethyl-fluoren-2-yl) phenyl) pyridine | Iron (Fe³⁺) | 3.6 × 10⁻⁷ M | Not specified | researchgate.net |

| 2-((9H-fluoren-2-ylimino) methyl)phenol (F3) | Chromium (Cr³⁺) | 2.5 × 10⁻⁷ mol/L | Inhibition of C=N isomerization and ESIPT | researchgate.net |

| 2-((9H-fluoren-2-ylimino) methyl)phenol (F3) | Aluminum (Al³⁺) | 3.1 × 10⁻⁷ mol/L | Inhibition of C=N isomerization and ESIPT | researchgate.net |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Substituted Fluorenones

The synthesis of fluorenone derivatives has evolved significantly beyond traditional methods, which often involved harsh conditions and resulted in mixtures of isomers. ingentaconnect.com Modern research focuses on developing more efficient, regioselective, and environmentally benign synthetic routes.

Aryl-aryl cross-coupling reactions, catalyzed by palladium and nickel complexes, have become highly effective for preparing diaryl substituted fluorenones. sioc-journal.cn Other prominent methods include intramolecular Friedel–Crafts acylation of biphenyls, Pschorr reactions, and various cycloaddition protocols. ingentaconnect.comacs.orgbeilstein-journals.org A significant advancement is the metal-free oxidative cyclization of 2-(aminomethyl)biphenyls using tert-butyl hydroperoxide (TBHP), which is noted for its compatibility with numerous functional groups. beilstein-journals.org Rhodium-catalyzed intramolecular acylation of biarylcarboxylic acids also presents an efficient pathway to fluorenones with diverse substituents. researchgate.net

One specific synthetic approach that highlights the construction of the core structure related to 4,5-Dimethyl-9h-fluoren-9-one involves the organocatalytic enantioselective dynamic-kinetic resolution-semipinacol rearrangement of 4,5-dimethyl-9-(1-phenylvinyl)-9H-fluoren-9-ol. buchler-gmbh.com This demonstrates a sophisticated strategy for creating chiral phenanthrenone (B8515091) structures from a dimethyl-fluorenol precursor.

The table below summarizes some of the key modern synthetic methodologies for substituted fluorenones.

| Methodology | Catalyst/Reagent | Precursors | Key Advantages | Reference |

| Aryl-Aryl Cross-Coupling | Pd and Ni complexes | Halogenated fluorenones, arylboronic acids | High efficiency, good for 2,7-diaryl substitution | sioc-journal.cn |

| Intramolecular Friedel-Crafts Acylation | Sulfuric Acid | Biarylcarboxylic acids/esters | High yields, practical for various frameworks | acs.org |

| Oxidative Cyclization (Metal-Free) | tert-Butyl hydroperoxide (TBHP) | 2-(aminomethyl)biphenyls | Metal- and additive-free, good functional group tolerance | beilstein-journals.org |

| Dehydrogenative Cyclization | Palladium (Pd) catalyst | Benzophenones | Concise route, outstanding functional group compatibility | researchgate.net |

| Direct Arylation Polymerization (DARP) | Palladium (Pd) catalyst | Dibromo-fluorenones, various donor moieties | One-step C-H activation, high efficiency for polymers | acs.org |

Advanced Functionalization for Tailored Material Properties

The properties of the fluorenone core can be precisely tuned through the introduction of various functional groups at different positions on the aromatic scaffold. This functionalization is critical for tailoring the electronic, optical, and physical properties of the resulting materials for specific applications. rsc.org

Functionalization strategies include the introduction of electron-donating or electron-withdrawing groups to modulate the frontier molecular orbital (HOMO/LUMO) energy levels. researchgate.net For instance, late-stage functionalization of fluorenone-containing cycloparaphenylenes via Knoevenagel condensations has been successfully demonstrated. researchgate.netnih.gov This allows for the creation of donor-acceptor systems where the fluorenone acts as the acceptor unit. researchgate.netnih.gov Bromination is another key functionalization technique, yielding intermediates like 3,6-Dibromo-9H-fluoren-9-one, which are crucial for synthesizing materials for OLEDs and high-performance polymers. nbinno.com The electron-deficient nature of the fluorenone system facilitates diverse functionalization, making it a versatile platform for creating materials with customized properties. nbinno.com

| Functional Group/Strategy | Target Property | Example Application | Reference |

| Bromo substituents | Intermediate for further synthesis | OLEDs, high-performance polymers | nbinno.com |

| Nitro groups | Electron-withdrawing, modify electronic properties | Not specified | ingentaconnect.combeilstein-journals.org |

| Cyano groups | Electron-withdrawing, lower LUMO levels | n-type organic semiconductors | rsc.orgbeilstein-journals.org |

| Aryl groups | Extend π-conjugation, tune optical properties | Organic semiconductors, chemosensors | sioc-journal.cn |

| Knoevenagel Condensation | Introduce malononitrile (B47326) groups | Donor-acceptor chromophores | researchgate.netnih.gov |

Integration into Hybrid Organic-Inorganic Materials

The unique photophysical properties of fluorenones make them excellent candidates for incorporation into hybrid organic-inorganic materials. These composite materials can exhibit novel functionalities arising from the synergy between the organic and inorganic components.

A notable example is the assembly of 9-fluorenone-2,7-dicarboxylate (FDC) into layered double hydroxide (B78521) (LDH) host matrices, such as Mg-Al-LDH and Zn-Al-LDH. researchgate.net This integration creates hybrid photofunctional materials with distinct solid-state photophysical properties. researchgate.net In such hybrids, the fluorenone derivative can act as a triplet sensitizer (B1316253) or acceptor, playing a critical role in energy transfer processes at the organic-inorganic interface. wpmucdn.com The ability of fluorenone to undergo intersystem crossing (ISC) is particularly relevant, as triplet states are crucial for various applications, including photon upconversion. wpmucdn.com Research in this area focuses on understanding and controlling the interfacial energy transfer to develop new materials for sensors, photocatalysis, and light-emitting devices.

Development of High-Performance Optoelectronic Devices

Fluorenone derivatives are extensively explored for their use in a wide range of high-performance optoelectronic devices due to their favorable charge transport characteristics, high thermal stability, and tunable optoelectronic properties. rsc.orgtandfonline.com

Organic Light-Emitting Diodes (OLEDs): Fluorenone-based materials have been successfully utilized as emitters in OLEDs. tandfonline.com For example, devices using specific fluorenone derivatives as emitters doped into a 1,3-bis(N-carbazolyl)benzene (mCP) host have demonstrated efficient orange and red electroluminescence. tandfonline.com These devices have achieved low turn-on voltages, high brightness, and impressive external quantum efficiencies. tandfonline.com

Organic Solar Cells (OSCs): The electron-accepting nature of the fluorenone moiety makes it a promising building block for non-fullerene acceptors (NFAs) in OSCs. scispace.com Small molecule acceptors incorporating a fluorenone core have shown potential for achieving good power conversion efficiencies. scispace.com

Nonlinear Optical (NLO) Materials: The V-shaped geometry and flexible molecular configurations of fluorenone derivatives make them highly attractive for NLO applications. ru.nl They exhibit high molecular hyperpolarizability and can form noncentrosymmetric crystals, which is a prerequisite for second-order NLO effects like second-harmonic generation (SHG) and terahertz (THz) wave generation. ru.nlresearchgate.net

The table below presents selected performance data for optoelectronic devices incorporating fluorenone derivatives.

| Device Type | Fluorenone Derivative Role | Host Material | Performance Metrics | Reference |

| OLED | Emitter | 1,3-bis(N-carbazolyl)benzene | EQE: up to 2.54%, Brightness: 7509 cd/m², Power Eff.: 8.13 lm/W | tandfonline.com |

| OSC | Non-fullerene Acceptor (DPP-FN-DPP) | Not applicable (BHJ) | PCE: 1.2%, Voc: 0.97 V | scispace.com |

| NLO Device | THz Emitter/Detector (DPFO) | Not applicable (crystal) | Broadband THz emission, high damage threshold | researchgate.net |

Synergistic Experimental and Computational Research Approaches

The design and development of new fluorenone-based materials are increasingly driven by a synergistic combination of experimental synthesis and characterization with computational modeling. yale.edu This integrated approach accelerates the discovery of molecules with desired properties by allowing for pre-screening and rational design.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the structural and optoelectronic properties of fluorenone derivatives. researchgate.netnih.govoup.com These calculations can accurately forecast frontier molecular orbital energies (HOMO/LUMO), optical transition energies, and charge distribution, providing crucial insights into a molecule's potential performance in a device. researchgate.netnih.gov For example, DFT calculations have been used to explain the trends in frontier energy levels in donor-acceptor fluorenone molecules and to rationalize experimental photophysical and electrochemical data. researchgate.net

This computational guidance helps experimentalists to:

Select promising candidates for synthesis, saving time and resources. yale.edu

Understand structure-property relationships , such as how different substituents will affect the material's electronic behavior. nih.gov

Interpret experimental results , like absorption and emission spectra, by correlating them with calculated electronic transitions. researchgate.netnih.gov

This iterative loop of prediction, synthesis, and characterization is a powerful paradigm in modern materials science, enabling the targeted development of high-performance fluorenone-based materials for a variety of advanced applications. nih.gov

常见问题

Q. What are the established synthetic routes for preparing 4,5-Dimethyl-9H-fluoren-9-one and its derivatives?

- Methodological Answer : The compound is commonly synthesized via Grignard reactions. For example, this compound reacts with aryl Grignard reagents (e.g., m-tolylmagnesium bromide) in tetrahydrofuran (THF) to yield derivatives. Reaction conditions include stirring at room temperature, followed by hydrolysis with saturated NHCl solution. Yields vary with substituents; for instance, m-tolyl derivatives achieve 90% yield, while ortho-substituted analogs yield 62% due to steric hindrance .

- Table 1 : Synthesis Yields for Selected Derivatives

| Derivative | Grignard Reagent | Yield (%) | Reference |

|---|---|---|---|

| 1h | m-TolylMgBr | 90 | |

| 1i | o-TolMgBr | 62 |

Q. How is this compound characterized structurally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Structural parameters like dihedral angles and hydrogen-bonding networks are analyzed to confirm molecular geometry .

- NMR Spectroscopy : NMR (400 MHz, CDCl) reveals aromatic protons (δ 7.23–7.01) and methyl groups (δ 2.76, 2.30). Integration ratios validate substitution patterns .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Contradictions in Safety Data : Discrepancies exist between sources; some classify the compound as non-hazardous (Health = 0 ), while others flag potential carcinogenicity (GHS08 ). Researchers should adopt the precautionary principle: minimize inhalation/contact and consult institutional safety guidelines.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for fluorenone derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/X-ray results with computational methods (e.g., density functional theory (DFT) for optimized geometries). For crystallographic disagreements (e.g., planar vs. non-planar structures), refine data using multiple software packages (SHELXL, OLEX2) and check for twinning or disorder .

- Case Study : In 9-Phenyl-4,5-diazafluoren-9-ol, two molecules in the asymmetric unit showed RMS deviations of 0.0448 Å and 0.0198 Å, highlighting the need for rigorous refinement .

Q. What strategies optimize the reaction efficiency of this compound with bulky Grignard reagents?

- Methodological Answer :

- Parameter Screening : Vary solvent (THF vs. EtO), temperature (−78°C to RT), and stoichiometry. For sterically hindered reagents (e.g., o-TolMgBr), prolonged reaction times (12–24 hrs) improve yields .

- Additives : Use catalytic Cu(I) or Zn salts to facilitate coupling.

Q. How do structural modifications (e.g., diaza substitution) impact the electronic properties of this compound?

- Methodological Answer :

- Comparative Analysis : Replace CH groups with N atoms (e.g., 4,5-diazafluoren-9-one) to alter electron density. UV-Vis and cyclic voltammetry reveal redshifted absorption (λ shift ~30 nm) and lowered LUMO levels, enhancing redox activity .

- Table 2 : Electronic Properties of Fluorenone Derivatives

| Derivative | λ (nm) | LUMO (eV) | Reference |

|---|---|---|---|

| This compound | 320 | -2.1 | |

| 4,5-Diazafluoren-9-one | 350 | -2.8 |

Q. What advanced techniques validate hydrogen-bonding networks in crystalline derivatives?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O–H⋯N vs. O–H⋯O) using CrystalExplorer.

- Neutron Diffraction : Resolve proton positions in high-resolution datasets (d < 0.8 Å) to map hydrogen bonds accurately .

Methodological Best Practices

- Experimental Design : Use factorial design to assess reaction variables (temperature, solvent, catalyst). For crystallography, collect high-redundancy data (R < 5%) to ensure reliability .

- Data Reporting : Include error margins (e.g., R factors in XRD) and raw spectral data (NMR δ values, integration) in publications for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。